![molecular formula C24H30N6 B14248124 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane CAS No. 372136-70-4](/img/structure/B14248124.png)
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is a complex organic compound that features a triazonane ring substituted with three pyridin-4-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with pyridin-4-ylmethyl halides under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the pyridine rings or the triazonane core.
Substitution: The pyridin-4-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine rings would yield pyridine N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.
Applications De Recherche Scientifique
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and materials science.
Biology: The compound’s ability to bind to metal ions makes it a potential candidate for use in biological assays and imaging.
Medicine: Its structural properties may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane exerts its effects is largely dependent on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound also features pyridine rings and can form similar coordination complexes.
Tris(4-(pyridin-4-yl)phenyl)amine: Another compound with multiple pyridine rings, used in materials science for its electronic properties.
1,4-bis[2-(pyridin-4-yl)ethenyl]benzene: A viologen analog with pyridine rings, used in redox chemistry.
Uniqueness
1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides a flexible and stable framework for the attachment of pyridine rings
Propriétés
Numéro CAS |
372136-70-4 |
|---|---|
Formule moléculaire |
C24H30N6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1,4,7-tris(pyridin-4-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C24H30N6/c1-7-25-8-2-22(1)19-28-13-15-29(20-23-3-9-26-10-4-23)17-18-30(16-14-28)21-24-5-11-27-12-6-24/h1-12H,13-21H2 |
Clé InChI |
IJNYRSIKOQMJCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CC2=CC=NC=C2)CC3=CC=NC=C3)CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
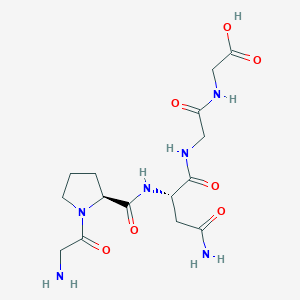
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
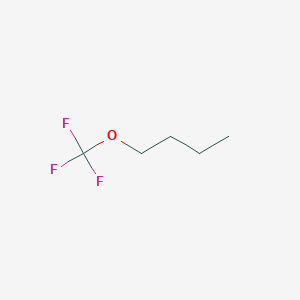
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)

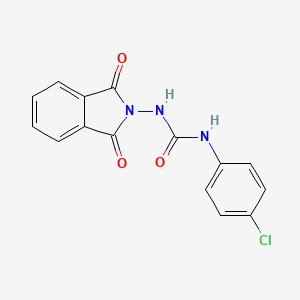
![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
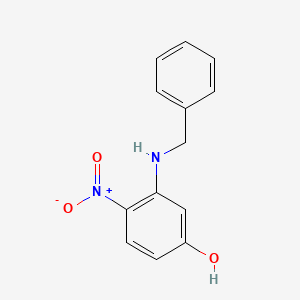
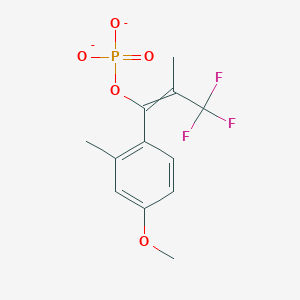

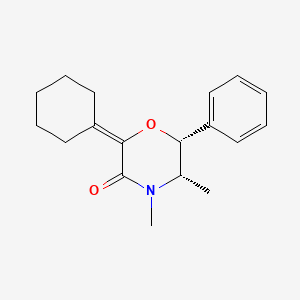
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
